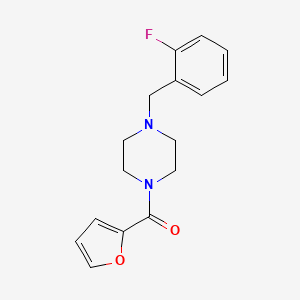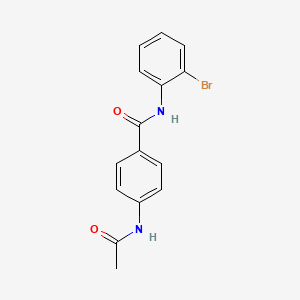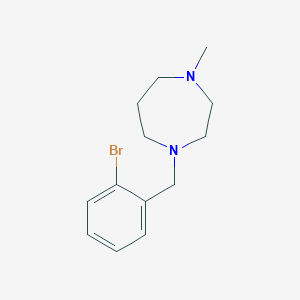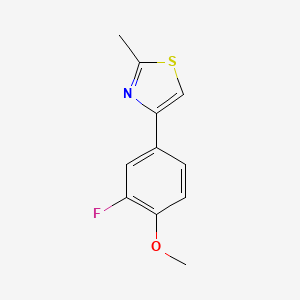
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine, also known as FBP or Fluoro-Piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FBP is a piperazine derivative that contains a fluoro-substituted benzyl group and a furoyl group.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of enzymes such as lactate dehydrogenase and pyruvate kinase, which are involved in glycolysis. Inhibition of these enzymes can lead to a decrease in ATP production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to induce apoptosis, or programmed cell death. 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis. In parasites, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit growth and development, ultimately leading to parasite death. In addition, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to modulate neurotransmitter receptors, which can have effects on behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a multi-targeted drug candidate. However, there are also limitations to using 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine in lab experiments, including its low solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine as a potential treatment for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine and its potential as a multi-targeted drug candidate.
In conclusion, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine is a chemical compound that has potential applications in drug discovery and development. Its synthesis method is relatively simple, and it has been shown to have activity against cancer cells and parasites, as well as potential as a modulator of neurotransmitter receptors. While there are advantages to using 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine in lab experiments, there are also limitations, and further research is needed to fully understand its potential as a multi-targeted drug candidate.
Synthesemethoden
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzaldehyde with 4-(2-furoyl)piperazine in the presence of a base, followed by purification through column chromatography. The yield of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine is typically around 50-60%, and the purity can be determined through analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to have potential applications in drug discovery and development. It has been reported to have activity against various types of cancer cells, including breast, lung, and colon cancer. 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has also shown activity against parasites such as Plasmodium falciparum, the causative agent of malaria. In addition, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been investigated for its potential as a modulator of neurotransmitter receptors, including the dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIHNSOEFJIFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorobenzyl)piperazin-1-yl](furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)



![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)
![9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5672706.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5672709.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5672718.png)

